molecular formula C18H21NOS2 B290116 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone

2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone

Cat. No. B290116
M. Wt: 331.5 g/mol
InChI Key: SAHMZVXKPYDPGX-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone, also known as DDCP, is a compound that has been used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is not fully understood. However, it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in lab experiments is its low toxicity. It has been shown to have no acute toxicity in mice and rats at doses up to 2000 mg/kg. Additionally, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is stable under physiological conditions, making it suitable for use in biological systems. However, one of the limitations of using 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research. One potential direction is the development of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another potential direction is the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a photosensitizer in photodynamic therapy. Additionally, there is potential for the use of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.
Conclusion
In conclusion, 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is a compound that has been used in scientific research for various purposes. It is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. Further research is needed to fully understand the potential applications of 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in scientific research.

Synthesis Methods

2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone is synthesized by the reaction of 2-cyclopentanone thiosemicarbazone and 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The resulting product is purified by recrystallization to obtain 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone in a pure form.

Scientific Research Applications

2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has been used in scientific research for various purposes. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. 2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C18H21NOS2

Molecular Weight

331.5 g/mol

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-5-(1,3-dithian-2-ylidene)cyclopentan-1-one

InChI

InChI=1S/C18H21NOS2/c1-19(2)15-7-4-13(5-8-15)12-14-6-9-16(17(14)20)18-21-10-3-11-22-18/h4-5,7-8,12H,3,6,9-11H2,1-2H3/b14-12+

InChI Key

SAHMZVXKPYDPGX-WYMLVPIESA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\CCC(=C3SCCCS3)C2=O

SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2CCC(=C3SCCCS3)C2=O

Origin of Product

United States

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